![molecular formula C16H11IO2 B14514154 6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL CAS No. 62557-52-2](/img/structure/B14514154.png)
6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol is a chemical compound that features a naphthalene ring substituted with an iodine atom and an oxy group, connected to a hexa-2,4-diyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol typically involves the coupling of 1-iodonaphthalene with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Stille reaction, where 1-iodonaphthalene reacts with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine . The reaction conditions often include the use of a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the triple bonds in the hexa-2,4-diyn-1-ol moiety.
Substitution: The iodine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, reduction may produce alkenes or alkanes, and substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of probes for imaging and tracking biological processes.
Industry: It may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the alkyne moiety can engage in π-π interactions or undergo cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Iodonaphthalene: A simpler analog without the hexa-2,4-diyn-1-ol moiety.
6-Bromo-1-iodonaphthalen-2-ol: A similar compound with a bromine atom instead of the hexa-2,4-diyn-1-ol moiety.
Uniqueness
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol is unique due to the presence of both the iodine-substituted naphthalene ring and the hexa-2,4-diyn-1-ol moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
62557-52-2 |
|---|---|
Molecular Formula |
C16H11IO2 |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
6-(1-iodonaphthalen-2-yl)oxyhexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C16H11IO2/c17-16-14-8-4-3-7-13(14)9-10-15(16)19-12-6-2-1-5-11-18/h3-4,7-10,18H,11-12H2 |
InChI Key |
DHSFVBPBUINFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)OCC#CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
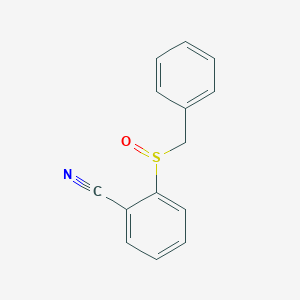
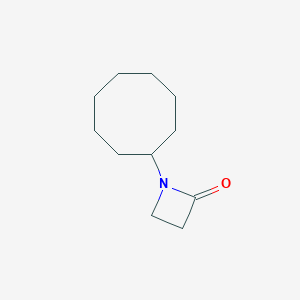



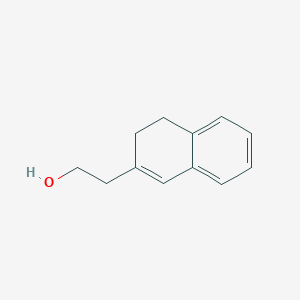
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
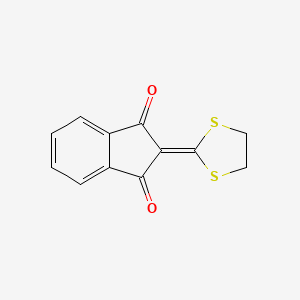
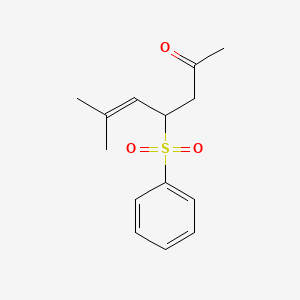
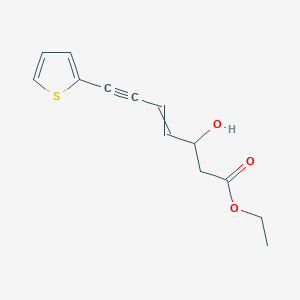
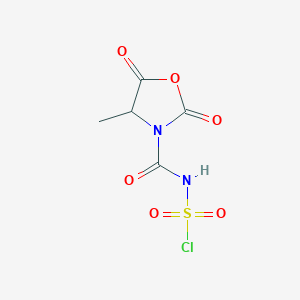
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)

